3-(4-Carbamoylpiperazin-1-yl)propanoic acid

Description

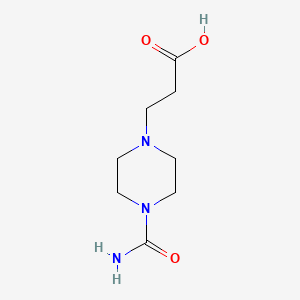

3-(4-Carbamoylpiperazin-1-yl)propanoic acid is a piperazine derivative characterized by a carbamoyl group (-CONH₂) at the 4-position of the piperazine ring and a propanoic acid chain at the 1-position (Figure 1). This compound, with the molecular formula C₈H₁₄N₃O₃ and molecular weight 215.22 g/mol, is identified by CAS registry numbers such as DTXSID10373858 and CS-0359517 .

Properties

IUPAC Name |

3-(4-carbamoylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c9-8(14)11-5-3-10(4-6-11)2-1-7(12)13/h1-6H2,(H2,9,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRNAKSDEMRQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373858 | |

| Record name | 3-(4-carbamoylpiperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705941-74-8 | |

| Record name | 3-(4-carbamoylpiperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(4-Carbamoylpiperazin-1-yl)propanoic acid typically involves the reaction of piperazine derivatives with propanoic acid derivatives under specific conditions. One common method involves the reaction of 4-carbamoylpiperazine with 3-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

3-(4-Carbamoylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the carbamoyl group into a carboxyl group, resulting in the formation of 3-(4-carboxypiperazin-1-yl)propanoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbamoyl group, reducing it to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various nucleophiles can replace the hydrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

3-(4-Carbamoylpiperazin-1-yl)propanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for studying the behavior of piperazine derivatives in biological systems.

Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Carbamoylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperazine ring allows for binding to various protein targets, influencing their activity and function.

For example, derivatives of this compound have been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

Piperazine Ring Substitutions

Functional Group Modifications

- 3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it suitable for kinase inhibitors .

- 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid: Features a sulfonamide group, conferring antibacterial or carbonic anhydrase inhibitory activity .

Physicochemical and Pharmacokinetic Properties

- Solubility : The carbamoyl group in the target compound enhances water solubility compared to phenyl or benzyl derivatives, though salt forms (e.g., hydrochlorides in ) further improve solubility.

- Analogues like 3-(4-benzylpiperazin-1-yl)propanoic acid are synthesized via nucleophilic substitution between 3-bromopropanoic acid and benzylpiperazine , while imidazole-containing derivatives (e.g., ) employ DABCO-catalyzed reactions for stereoselective synthesis.

Biological Activity

3-(4-Carbamoylpiperazin-1-yl)propanoic acid, with the CAS number 705941-74-8, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring substituted with a carbamoyl group and a propanoic acid moiety. The molecular formula is , and its molecular weight is approximately 184.24 g/mol. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. Research indicates that it may act as an antagonist at certain neurotransmitter receptors, which could lead to various physiological effects.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, influencing neural signaling and synaptic plasticity.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.

- Neuroprotective Effects : There is evidence indicating that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 15 |

Study 2: Neuroprotective Effects

Another study published in the Journal of Neurochemistry explored the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The findings suggested that treatment with this compound led to reduced neuronal death and improved motor function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.